

Analytical methods for quantifying Ethyl 2,3-dichloroisonicotinate

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Compound of Interest

Compound Name: Ethyl 2,3-dichloroisonicotinate

CAS No.: 1092353-03-1

Cat. No.: B1391508

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An Application Note and Protocol for the Quantitative Analysis of **Ethyl 2,3-dichloroisonicotinate**

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the quantitative determination of **Ethyl 2,3-dichloroisonicotinate**, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical synthesis. Recognizing the critical need for precise and reliable quantification in research and development, this document outlines two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions, method validation guidelines based on international standards, and the scientific rationale behind procedural choices.

Introduction and Analytical Rationale

Ethyl 2,3-dichloroisonicotinate is a substituted pyridine derivative. The presence of the pyridine ring, two chlorine atoms, and an ethyl ester group defines its physicochemical properties and dictates the optimal analytical strategies. Accurate quantification is paramount for various purposes, including reaction monitoring, purity assessment of synthetic batches, stability testing, and ensuring the quality of starting materials in a GxP environment.

The selection of an analytical method is contingent on the analyte's properties and the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

- High-Performance Liquid Chromatography (HPLC) is the preferred method for its versatility and applicability to a wide range of compounds, particularly those that are non-volatile or thermally sensitive. The conjugated pyridine ring in **Ethyl 2,3-dichloroisonicotinate** contains a strong chromophore, making it ideally suited for Ultraviolet (UV) detection. A reverse-phase method is proposed, as it is robust and effective for separating moderately polar organic molecules from potential impurities.
- Gas Chromatography (GC) is a powerful alternative if the analyte is sufficiently volatile and thermally stable to be vaporized without degradation. Given its predicted boiling point and structure, GC is a viable technique. A Flame Ionization Detector (FID) is recommended for its reliability and broad applicability to organic compounds.

This guide will detail validated starting protocols for both HPLC-UV and GC-FID, which can be adapted and optimized for specific laboratory needs.

General Sample Preparation and Handling

Proper sample preparation is fundamental to achieving accurate and reproducible results. It ensures the analyte is in a suitable form for analysis and free from interfering matrix components.^{[1][2]}

Protocol 2.1: Standard and Sample Stock Solution Preparation

- Standard Stock Solution (e.g., 1000 µg/mL):

- Accurately weigh approximately 25 mg of **Ethyl 2,3-dichloroisonicotinate** reference standard into a 25 mL Class A volumetric flask.
 - Record the exact weight.
 - Dissolve and dilute to the mark with a suitable solvent (e.g., Acetonitrile or Methanol). Ensure the standard is fully dissolved by sonicating for 5-10 minutes if necessary.
 - This stock solution should be stored under refrigeration (2-8 °C) and protected from light.
 - Sample Stock Solution:
 - Accurately weigh an appropriate amount of the test sample into a volumetric flask of a suitable size to achieve a target concentration similar to the standard stock solution.
 - Treat the sample identically to the standard, dissolving and diluting to the mark with the same solvent.
 - Working Solutions:
 - Prepare calibration standards and sample solutions by performing serial dilutions of the respective stock solutions using the mobile phase (for HPLC) or the dissolution solvent (for GC).
 - Before injection, filter all final solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter that could damage the analytical column or instrument.
- [3]

Method 1: Quantification by Reverse-Phase HPLC-UV

This method leverages the high specificity and sensitivity of HPLC for the analysis of **Ethyl 2,3-dichloroisonicotinate**.^[4] A C18 column is chosen as the stationary phase due to its hydrophobic nature, which provides good retention for moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte.

Protocol 3.1: HPLC-UV Analysis

- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
- Prepare the Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization for the best peak shape and retention time.^[4] Degas the mobile phase before use by sonication or vacuum filtration.
- Instrument Setup and Equilibration:
 - Install the analytical column (see Table 1).
 - Set the column oven temperature (e.g., 30 °C).
 - Purge the pump with the mobile phase.
 - Equilibrate the column with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 20-30 minutes).
- Analysis Sequence:
 - Inject a solvent blank to ensure the system is clean.
 - Inject the series of calibration standards (e.g., from 1 to 100 µg/mL) to establish linearity.
 - Inject the prepared sample solutions.
 - Bracket the samples with check standards to monitor system stability.
- Quantification:
 - Identify the peak for **Ethyl 2,3-dichloroisonicotinate** based on its retention time from the standard injections.
 - Construct a calibration curve by plotting the peak area versus the concentration of the standards.

- Determine the concentration of the analyte in the sample solutions by interpolating their peak areas from the calibration curve.

Table 1: Recommended HPLC-UV Instrumental Conditions

Parameter	Recommended Setting	Rationale
Column	C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 μ m)	Industry standard for retaining and separating moderately polar organic compounds.
Mobile Phase	Acetonitrile:Water (60:40 v/v), Isocratic	A common, effective solvent system providing good peak shape and UV transparency. ^[5]
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature	30 °C	Provides stable retention times and improved peak symmetry.
Detection Wavelength	~254 nm or λ_{max}	The pyridine ring provides strong UV absorbance. λ_{max} should be determined experimentally for maximum sensitivity.
Injection Volume	10 μ L	A typical volume that balances sensitivity with the risk of column overload.
Run Time	10 minutes	Should be sufficient to elute the analyte and any common impurities.

Method 2: Quantification by Gas Chromatography (GC-FID)

GC is an excellent technique for separating and quantifying volatile and thermally stable compounds.[6] This protocol uses a general-purpose, low-polarity column and a flame ionization detector, which is robust and provides a linear response for most organic compounds.

Protocol 4.1: GC-FID Analysis

- Instrumentation: A GC system equipped with an autosampler, a suitable capillary column, and a Flame Ionization Detector (FID).
- Instrument Setup:
 - Install the analytical column (see Table 2).
 - Set the gas flow rates (Carrier, Hydrogen, and Air) as recommended by the instrument manufacturer.
 - Program the oven temperature, injector temperature, and detector temperature.
- Analysis Sequence:
 - Inject a solvent blank to verify system cleanliness.
 - Inject the calibration standards to establish the linear range.
 - Inject the prepared sample solutions.
- Quantification:
 - Identify the analyte peak by its retention time.
 - Generate a calibration curve of peak area versus concentration.
 - Calculate the analyte concentration in the samples from the calibration curve.

Table 2: Recommended GC-FID Instrumental Conditions

Parameter	Recommended Setting	Rationale
Column	DB-1 or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film)	A non-polar (DB-1) or low-polarity (DB-5) column is a good starting point for separating compounds based on boiling point.
Carrier Gas	Helium or Nitrogen, at a constant flow or pressure	Inert carrier gas. Helium often provides better efficiency.
Injector Temperature	250 °C	Ensures rapid and complete vaporization of the analyte without thermal degradation.
Detector Temperature	280 °C	Prevents condensation of the analyte in the detector.
Oven Program	Start at 100°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min	A temperature ramp is used to ensure good separation from solvent and any potential impurities.
Injection Mode	Split (e.g., 50:1 ratio)	Prevents column overload and ensures sharp peaks for concentrated samples.
Injection Volume	1 µL	Standard volume for capillary GC.

Analytical Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.^[7]

The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.^{[8][9]}

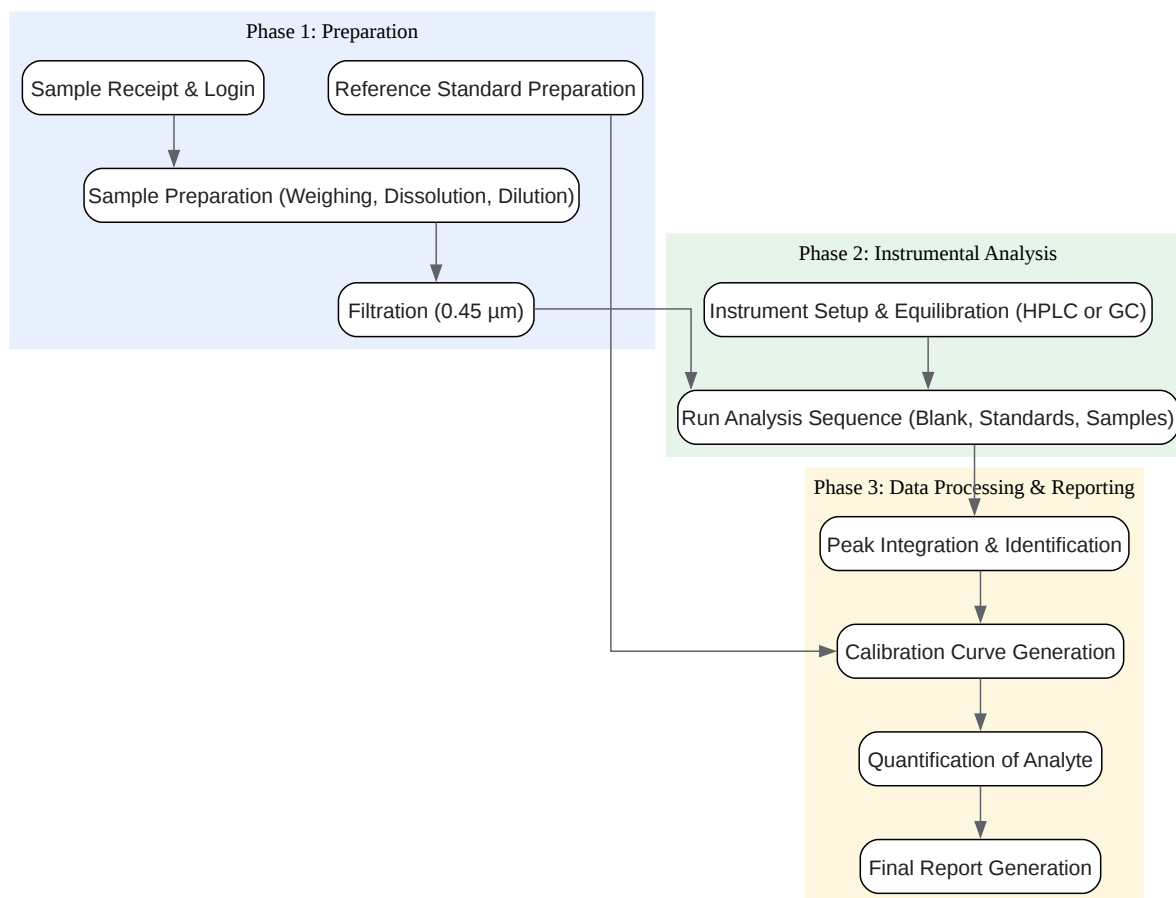
Table 3: Method Validation Parameters and Typical Acceptance Criteria

Validation Parameter	Description	Typical Acceptance Criteria
Specificity	Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).	Peak purity analysis (for HPLC-DAD); resolution > 1.5 between analyte and adjacent peaks.
Linearity	The ability to elicit test results that are directly proportional to the analyte concentration within a given range.	Correlation coefficient (r^2) \geq 0.999 over a minimum of 5 concentration levels.
Range	The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.	Typically 80-120% of the test concentration for an assay.
Accuracy	The closeness of test results to the true value.	98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.	Relative Standard Deviation (RSD) \leq 2.0%.
Limit of Detection (LOD)	The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1; RSD \leq 10%.

Robustness	A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.	No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied.
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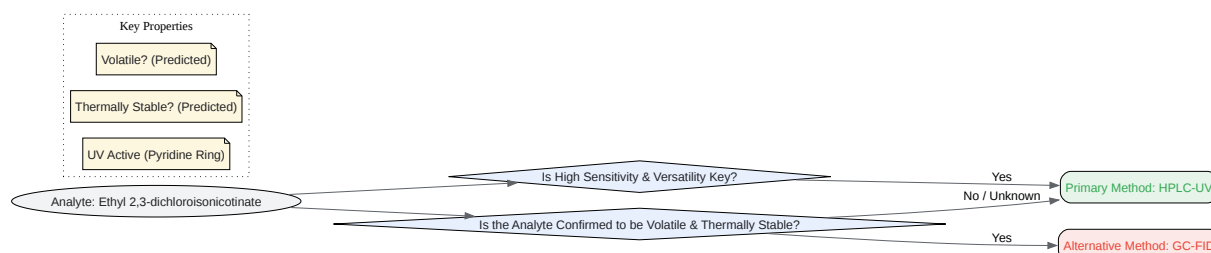
Workflow and Method Selection Diagrams

The following diagrams illustrate the overall analytical workflow and the decision process for selecting the appropriate technique.



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Caption: General workflow for the quantification of **Ethyl 2,3-dichloroisonicotinate**.



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Caption: Decision tree for selecting between HPLC and GC analytical methods.

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